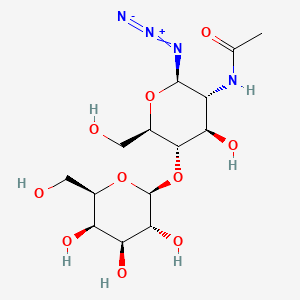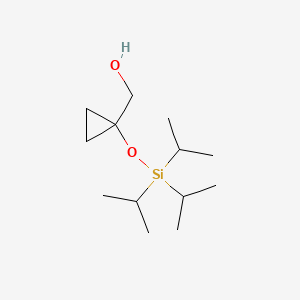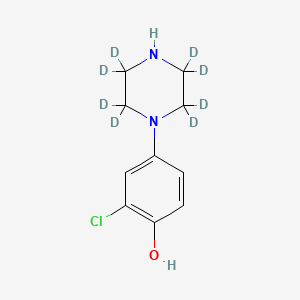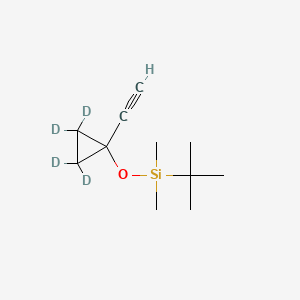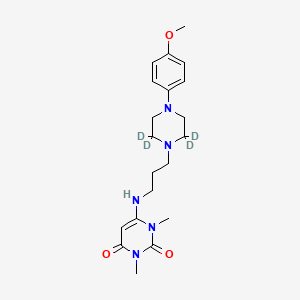
2-Demethoxy-4-methoxy Urapidil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Demethoxy-4-methoxy Urapidil-d4 is a labelled analogue of 2-Demethoxy-4-methoxy Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Métodos De Preparación
The synthesis of 2-Demethoxy-4-methoxy Urapidil-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Demethoxy-4-methoxy Urapidil. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-Demethoxy-4-methoxy Urapidil.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical structure.
Análisis De Reacciones Químicas
2-Demethoxy-4-methoxy Urapidil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Demethoxy-4-methoxy Urapidil-d4 has several scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mecanismo De Acción
The mechanism of action of 2-Demethoxy-4-methoxy Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces vascular resistance and lowers blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects.
Comparación Con Compuestos Similares
2-Demethoxy-4-methoxy Urapidil-d4 can be compared with other similar compounds, such as:
2-Demethoxy-4-methoxy Urapidil: The unlabelled analogue of this compound.
Urapidil: The parent compound, which is a sympatholytic antihypertensive drug.
The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed metabolic studies and precise chemical analysis.
Propiedades
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(4-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIVWMBBAZRTCH-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=C(C=C3)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
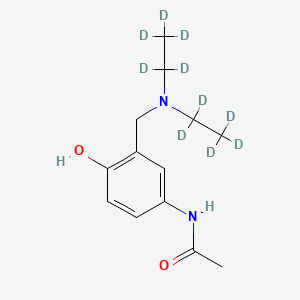
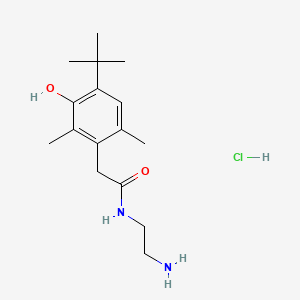
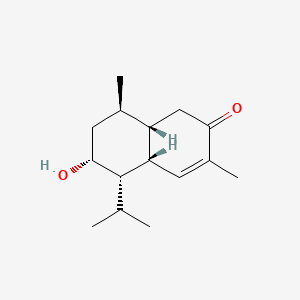
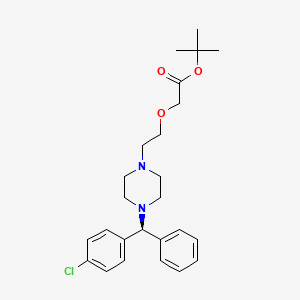
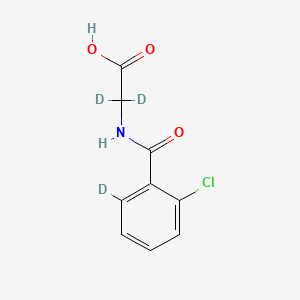
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
